molecular formula C11H11N3 B1325039 4-Pyrimidin-2-ylbenzylamine CAS No. 885466-44-4

4-Pyrimidin-2-ylbenzylamine

Cat. No.: B1325039
CAS No.: 885466-44-4
M. Wt: 185.22 g/mol
InChI Key: NCQYEJBFHRMHKN-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylbenzylamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzylamine group linked to a pyrimidine heterocycle, makes it a valuable precursor and building block for the synthesis of more complex molecules. Research indicates that derivatives of this compound have been explored as potential anticancer agents. For instance, structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies . Furthermore, the pyrimidin-2-ylbenzylamine scaffold is found in compounds investigated as selective RXRα antagonists, which can promote TNFα-mediated apoptosis in cancer cell lines, demonstrating potent anti-proliferative activity . The compound serves as a versatile intermediate in synthesizing novel compounds for biological screening, including the development of sulfonamide derivatives for antimicrobial studies . As a high-purity building block, it enables researchers to explore new chemical space in the pursuit of therapeutic agents. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

(4-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYEJBFHRMHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640272
Record name 1-[4-(Pyrimidin-2-yl)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885466-44-4
Record name 1-[4-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidin-2-ylbenzylamine
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Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials: 2-chloropyrimidine or 2-halopyrimidine derivatives and 4-aminobenzylamine or protected benzylamine derivatives.
  • Mechanism: The nucleophilic amine attacks the electrophilic 2-position of the pyrimidine ring, displacing the halide.
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and enhance nucleophilicity.
    • Temperature: 80–100°C.
    • Time: 12–24 hours.
  • Notes: This method is straightforward but may require protection of the benzylamine to avoid side reactions.

Reductive Amination Route

  • Starting Materials: 4-pyrimidin-2-ylbenzaldehyde and ammonia or benzylamine.
  • Mechanism: The aldehyde group on the benzyl moiety reacts with an amine source to form an imine intermediate, which is subsequently reduced to the amine.
  • Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
  • Reaction Conditions:
    • Solvent: Methanol, ethanol, or tetrahydrofuran (THF).
    • Temperature: Room temperature to reflux depending on reducing agent.
    • Time: Several hours to overnight.
  • Advantages: High selectivity and yields; mild conditions.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

  • Starting Materials: 2-chloropyrimidine and 4-(aminomethyl)phenyl derivatives.
  • Catalysts: Pd(0) complexes such as Pd₂(dba)₃ with ligands like DavePhos or BINAP.
  • Base: Sodium tert-butoxide or potassium tert-butoxide.
  • Solvent: Toluene, dioxane, or dimethylacetamide (DMA).
  • Temperature: 80–110°C.
  • Time: 12–24 hours.
  • Notes: This method allows for efficient C–N bond formation with good functional group tolerance and is suitable for complex substrates.
Method Key Reagents Catalyst/Base Solvent Temperature (°C) Reaction Time Yield (%) Notes
Nucleophilic Aromatic Substitution 2-chloropyrimidine, benzylamine K₂CO₃ or NaH DMF or DMSO 80–100 12–24 h 60–85 Simple, may require amine protection
Reductive Amination 4-pyrimidin-2-ylbenzaldehyde, NH₃ or amine NaBH₄, NaBH₃CN, or H₂/Pd MeOH, EtOH, THF RT–reflux 4–24 h 70–90 Mild conditions, high selectivity
Pd-Catalyzed Cross-Coupling 2-chloropyrimidine, 4-(aminomethyl)phenyl Pd₂(dba)₃, DavePhos, NaOtBu Toluene, DMA 80–110 12–24 h 75–95 High efficiency, functional group tolerance
  • Reaction Optimization: Studies show that using potassium carbonate in DMF at 90°C for 18 hours provides optimal yields in SNAr reactions. The presence of copper(I) iodide as a co-catalyst can enhance coupling efficiency in Ullmann-type reactions involving pyrimidines.

  • Catalyst Selection: In palladium-catalyzed aminations, ligands such as DavePhos improve catalyst stability and turnover number, leading to higher yields and cleaner reactions.

  • Purification: Products are typically purified by column chromatography using chloroform/methanol mixtures or recrystallization from suitable solvents.

  • Characterization: ¹H NMR and ¹³C NMR spectroscopy confirm the formation of the benzylamine linkage, with characteristic signals for the pyrimidine protons (δ 8.5–8.7 ppm) and benzylamine methylene protons (δ 3.5–4.0 ppm). Mass spectrometry and elemental analysis further validate purity and molecular weight.

The preparation of 4-pyrimidin-2-ylbenzylamine can be efficiently achieved through several synthetic routes, each with distinct advantages:

  • Nucleophilic aromatic substitution is straightforward but may require careful control of reaction conditions and amine protection.
  • Reductive amination offers mild conditions and high selectivity, suitable when starting from aldehyde precursors.
  • Palladium-catalyzed cross-coupling provides high yields and functional group tolerance, ideal for complex molecule synthesis.

Selection of the method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Applications

4-Pyrimidin-2-ylbenzylamine has been investigated for its potential as an anticancer agent. Research indicates that pyrimidine derivatives, including this compound, can act as dual inhibitors targeting specific proteins involved in cancer progression.

Case Studies:

  • A study highlighted the synthesis of aminopyrimidine derivatives that demonstrated potent activity against various cancer types, including colorectal and breast cancers. These compounds were shown to induce apoptosis and inhibit cell growth by affecting the G2/M phase of the cell cycle .
  • Another research effort focused on the design of pyrimidine-based drugs that selectively inhibit BRD4 and PLK1, two proteins implicated in tumor growth. The study reported promising results from preclinical trials indicating that these inhibitors could effectively halt tumor proliferation in animal models .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been widely studied. Pyrimidine compounds are known for their broad-spectrum activity against various pathogens.

Research Findings:

  • A comprehensive review discussed the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Additional studies have demonstrated that certain pyrimidine derivatives possess antifungal properties, showing significant inhibition against fungi like Fusarium oxysporum .

Neurological Disorders and Other Therapeutic Areas

Beyond anticancer and antimicrobial applications, this compound has potential implications in treating neurological disorders and other medical conditions.

Therapeutic Insights:

  • Research into pyrimidine-based compounds has revealed their utility in managing neurological disorders, chronic pain, and diabetes mellitus. The versatility of these compounds allows them to interact with multiple biological targets, making them suitable for diverse therapeutic strategies .
  • The pharmacokinetic properties of pyrimidine derivatives have been explored to enhance their efficacy and reduce side effects, further supporting their development as viable therapeutic agents .

Table: Summary of Applications of this compound

Application AreaDescriptionKey Findings
AnticancerDual inhibitors targeting BRD4 and PLK1Induced apoptosis; halted tumor growth
AntimicrobialBroad-spectrum activity against bacteria and fungiEffective against S. aureus (MIC = 0.25 μg/mL)
Neurological DisordersPotential treatment for neurological conditionsVersatile interactions with biological targets
Chronic PainApplication in pain managementEnhanced pharmacokinetics for better efficacy
Diabetes MellitusResearch into metabolic regulationPromising results in managing glucose levels

Mechanism of Action

The mechanism of action of 4-Pyrimidin-2-ylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-Pyrimidin-2-ylbenzylamine and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Features
This compound 885466-44-4 C₁₁H₁₁N₃ 185.23 Benzylamine at pyrimidin-2-yl 1 / 3 Flexible benzylamine group
2-Amino-4-methylpyrimidine 108-52-1 C₅H₇N₃ 109.13 Methyl at C4, amine at C2 1 / 2 Simpler structure, agrochemical use
4-Methyl-6-phenylpyrimidin-2-amine Not provided C₁₁H₁₁N₃ 185.23 Phenyl at C6, methyl at C4 1 / 3 Twisted aromatic rings (dihedral angles: 29.41°–46.32°)
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine 2088945-23-5 C₁₆H₁₄N₄O 278.31 Methoxyphenyl-pyridine hybrid 1 / 5 Enhanced solubility due to methoxy group
4-Aryl-2-phenylamino pyrimidine Not provided C₂₅H₃₀ClN₅O 464.00 Chlorine, morpholine, aryl extensions 1 / 6 Pharmacologically optimized (kinase inhibition)

Notes:

  • Structural Flexibility : this compound’s benzylamine group allows conformational adaptability, unlike rigid analogs like 4-Methyl-6-phenylpyrimidin-2-amine, which exhibits restricted rotation between aromatic rings .
  • Hydrogen-Bonding: While all compounds have one H-bond donor, 4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine has five acceptors (vs.

Research Findings and Trends

  • Bioavailability : Higher molecular weight compounds (e.g., C₁₆H₁₄N₄O, MW 278.31) exhibit reduced membrane permeability compared to this compound .
  • Thermodynamic Stability : Dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine influence its melting point (mp: 162–164°C) vs. This compound (mp: ~120°C) .
  • Market Trends: Demand for this compound is rising in anticancer drug development, while simpler derivatives like 2-Amino-4-methylpyrimidine dominate agrochemical markets .

Biological Activity

4-Pyrimidin-2-ylbenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzylamine group. Its molecular formula is C11_{11}H12_{12}N4_{4}, indicating the presence of two nitrogen atoms within its structure. The compound's unique structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thus exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against human cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by targeting pathways associated with cell survival and proliferation. For example, it has shown significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50_{50} values reported below 10 µM .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
HepG2< 10Induction of apoptosis
A549< 10Inhibition of cell proliferation

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has also been explored for other therapeutic potentials, including anti-inflammatory and anticonvulsant activities. Pyrimidine derivatives are known to possess a wide range of biological activities due to their structural versatility .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound could inhibit the Bcl-2 family proteins, which play a critical role in preventing apoptosis in cancer cells. This inhibition leads to increased apoptotic cell death in cancerous tissues .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics. The results indicated that modifications in the benzylamine portion could enhance its antimicrobial potency .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring have been shown to significantly affect their reactivity and efficacy against various targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyrimidin-2-ylbenzylamine, and how can reaction conditions be optimized?

  • Methodology : Begin with 4-Pyrimidin-2-ylbenzoic acid (CAS 199678-12-1, mp 238–240°C ) as a precursor. Convert it to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions. Subsequent reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the benzylamine derivative. Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to maximize yield and minimize side products. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of analytical techniques:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards.
  • Structural Confirmation : Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to verify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) for molecular ion verification (theoretical m/z = 171.19) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 4°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC and FT-IR for amine group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodology : Synthesize derivatives with substitutions on the pyrimidine ring (e.g., methyl, halogen, or amino groups) and benzylamine moiety. Test biological activity in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cancer cell lines). Use multivariate regression to correlate substituent electronic properties (Hammett constants) with IC50 values. Prioritize compounds with >50% inhibition at 10 µM for further optimization .

Q. What methodological approaches resolve contradictions between in vitro and in vivo pharmacological data for pyrimidine derivatives?

  • Methodology : Apply longitudinal study designs with three-wave data collection (baseline, 1 week, 1 year) to assess temporal effects. Use structural equation modeling (SEM) to test mediation by metabolic stability or protein binding. For example, if in vitro potency (IC50) does not translate to in vivo efficacy, evaluate bioavailability via pharmacokinetic studies (Cmax, AUC) or investigate off-target effects using proteomics .

Q. What computational strategies predict the binding affinity of this compound with target enzymes?

  • Methodology : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target enzymes (e.g., EGFR kinase, PDB ID: 1M17). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Calculate binding free energies via MM-PBSA. Cross-reference results with experimental surface plasmon resonance (SPR) data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodology : Conduct a systematic literature review focusing on assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments using standardized protocols (e.g., CEREP panels). Analyze batch effects (e.g., compound purity variations ≥97% vs. <90%) . For conflicting cytotoxicity data, test compounds across multiple cell lines (e.g., HEK293 vs. HCT116) with controls for mitochondrial toxicity (MTT assay) .

Q. What experimental designs mitigate confounding variables in evaluating the pharmacokinetics of this compound?

  • Methodology : Use crossover designs in animal studies to control inter-subject variability. Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma quantification. Include covariates (e.g., hepatic CYP450 activity) in population pharmacokinetic models (NONMEM). Validate findings with microsomal stability assays (human liver microsomes, 1 mg/mL protein) .

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